molecular formula C33H39N3O9 B5736764 [3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

[3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

Cat. No.: B5736764
M. Wt: 621.7 g/mol
InChI Key: YVNZTXMOMIBNLE-FABQOPTDSA-N
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Description

[3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as nitro, phenoxy, acetyl, hydrazinylidene, and trimethoxybenzoate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate typically involves a multi-step process. The initial step may involve the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the phenoxy and acetyl groups through nucleophilic substitution and acylation reactions, respectively. The hydrazinylidene moiety is then introduced via a condensation reaction with hydrazine derivatives. Finally, the trimethoxybenzoate group is attached through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow processes to improve efficiency. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

    Substitution: The phenoxy and acetyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Amino derivatives.

    Reduction Products: Various intermediates with reduced functional groups.

    Substitution Products: Compounds with substituted phenoxy or acetyl groups.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its diverse functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it may interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other industrial products.

Mechanism of Action

The mechanism of action of [3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate: This compound is unique due to its specific combination of functional groups and structural features.

    This compound: Similar compounds may include those with variations in the nitro, phenoxy, acetyl, or trimethoxybenzoate groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O9/c1-32(2,3)20-33(4,5)23-12-13-26(25(17-23)36(39)40)44-19-29(37)35-34-18-21-10-9-11-24(14-21)45-31(38)22-15-27(41-6)30(43-8)28(16-22)42-7/h9-18H,19-20H2,1-8H3,(H,35,37)/b34-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNZTXMOMIBNLE-FABQOPTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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